4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROIUJGUYGXUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is particularly useful for developing drugs targeting neurological disorders. For instance, research has indicated that derivatives of thiazole compounds exhibit significant activity against certain kinases involved in cancer progression.
Case Study: Neurological Disorders
A study published in MDPI explored the synthesis of thiazole derivatives and their inhibitory effects on DYRK1A, a kinase implicated in Alzheimer's disease. The compound demonstrated promising results in enhancing drug efficacy and specificity against this target, highlighting its potential in treating neurodegenerative diseases .
Polymer Chemistry
In polymer chemistry, 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is utilized to formulate specialty polymers. These polymers benefit from enhanced mechanical properties and thermal stability.
Application Example
The incorporation of thiazole derivatives into polymer matrices has been shown to improve thermal degradation temperatures and mechanical strength. This has implications for developing high-performance materials used in electronics and automotive industries .
Agrochemicals
The compound is also significant in the agrochemical sector, where it aids in formulating effective pesticides and herbicides. Its role is crucial in developing environmentally friendly agrochemical products.
Case Study: Pesticide Formulation
Research has demonstrated that thiazole-based compounds can enhance the efficacy of existing pesticides while reducing toxicity to non-target species. This dual benefit is vital for sustainable agricultural practices .
Analytical Chemistry
In analytical chemistry, this compound acts as a reagent facilitating the detection and quantification of various substances. Its application supports quality control processes in laboratories.
Use Case Example
The compound has been employed in chromatographic techniques to separate complex mixtures, improving the accuracy of analytical results .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | DYRK1A inhibitors for Alzheimer's treatment |
| Polymer Chemistry | Enhances mechanical properties and thermal stability of polymers | High-performance materials for electronics |
| Agrochemicals | Formulation of effective pesticides and herbicides | Environmentally friendly pesticide development |
| Analytical Chemistry | Reagent for detection and quantification | Improved chromatographic separation techniques |
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-ylmethyl)aniline
- 3-(Morpholin-4-ylmethyl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties.
Biological Activity
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline, with the CAS number 165066-43-3, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that related thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.95 µM to 4.2 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | A375 | 4.2 |
| Thiazole Derivative B | MCF-7 | 1.88 |
| Thiazole Derivative C | HCT116 | 0.95 |
Acetylcholinesterase Inhibition
The compound's structural characteristics suggest potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. A study involving similar thiazole derivatives showed promising AChE inhibitory activity with IC50 values around 2.7 µM . The mechanism involves binding interactions that stabilize the compound within the active site of the enzyme.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds like this may inhibit enzymes such as AChE, leading to increased acetylcholine levels.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, contributing to their anticancer effects.
Research Findings
A comprehensive review of the literature reveals several studies focusing on the synthesis and biological evaluation of thiazole-based compounds:
- Synthesis : The synthesis often involves multi-step reactions that yield high-purity compounds suitable for biological testing.
- Biological Assays : In vitro assays are commonly employed to assess the cytotoxicity and enzyme inhibition properties of these compounds.
- Computational Studies : Molecular docking studies provide insights into binding affinities and interactions at the molecular level.
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested against human cancer cell lines and demonstrated significant growth inhibition.
- Case Study 2 : Another study focused on the compound's ability to cross the blood-brain barrier and affect neurodegenerative pathways, showing promise for Alzheimer's treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline, and how are reaction conditions optimized?
- Methodology :
- Multi-step synthesis : Begin with the preparation of the thiazole core via cyclization reactions. For example, morpholine derivatives can react with formaldehyde and alkyl/aryl precursors to form intermediates containing the morpholine-methyl group .
- Morpholine introduction : Use nucleophilic substitution or condensation reactions to incorporate the morpholine moiety. Controlled pH and temperature (e.g., 60–80°C) are critical to minimize side reactions .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Key considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of morpholine-containing reagents to avoid excess unreacted intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks (e.g., morpholine methyl protons at δ 2.4–3.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion) .
- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .
Q. What are the key stability considerations for storing and handling this compound?
- Light sensitivity : Store in amber vials or foil-covered containers to prevent photodegradation .
- Temperature : Keep at –20°C under inert gas (N or Ar) to avoid oxidation or hydrolysis .
- Moisture control : Use desiccants (silica gel) in storage environments to prevent hydrate formation .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
- Protocol :
- Target selection : Prioritize enzymes/receptors associated with disease pathways (e.g., kinases, GPCRs) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Focus on hydrogen bonding between the aniline group and active-site residues .
- Validation : Compare docking scores (ΔG values) with known inhibitors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Root causes :
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to reduce discrepancies .
- Solubility issues : Use DMSO stocks at ≤0.1% v/v to avoid cytotoxicity artifacts .
- Resolution strategies :
- Dose-response curves : Perform triplicate experiments with positive/negative controls.
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) .
Q. What methodological strategies optimize reaction yields in multi-step syntheses?
- Catalyst selection : Employ Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for morpholine alkylation steps .
- Continuous flow systems : Enhance scalability and yield (e.g., microreactors for exothermic steps) .
Q. How does the morpholine moiety influence the compound’s physicochemical properties?
- Solubility : Morpholine increases water solubility via hydrogen bonding (logP reduction by ~0.5 units) .
- Bioavailability : The moiety enhances membrane permeability compared to non-cyclic amines (e.g., ethylamine derivatives) .
- Stability : Morpholine’s electron-rich nitrogen resists metabolic oxidation, improving plasma half-life .
Q. What analytical approaches detect degradation products under stressed conditions?
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic pH .
- Detection methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
